molecular formula C8H5ClN4O2 B2884241 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole CAS No. 856452-73-8

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B2884241
CAS No.: 856452-73-8
M. Wt: 224.6
InChI Key: OLZCZHOPNAVSFO-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole is a chemical compound characterized by the presence of a triazole ring substituted with a 2-chloro-4-nitrophenyl group

Preparation Methods

The synthesis of 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole typically involves the reaction of 2-chloro-4-nitroaniline with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or interfere with receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Chloro-4-nitrophenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenol: Shares the chloro and nitro substituents but lacks the triazole ring.

    2-Chloro-5-nitrophenol: Similar structure but with different positioning of the nitro group.

    4-Chloro-2-nitrophenol: Another isomer with the chloro and nitro groups in different positions.

The uniqueness of this compound lies in the presence of the triazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O2/c9-7-3-6(13(14)15)1-2-8(7)12-5-10-4-11-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZCZHOPNAVSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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